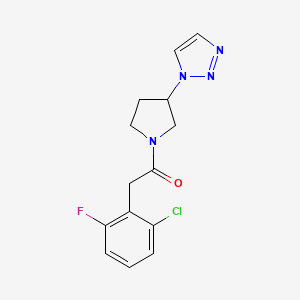
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C14H14ClFN4O and its molecular weight is 308.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a novel triazole-based derivative with potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H14ClFN5O with a molecular weight of approximately 299.73 g/mol. The presence of the triazole ring and the chlorofluorophenyl group suggests potential interactions with biological targets.
The compound's biological activity can be attributed to several mechanisms:
- Anticancer Activity : The triazole moiety has been associated with anticancer properties by inhibiting specific enzymes involved in tumor proliferation. Studies have shown that compounds with similar structures can interact with kinases and other proteins that regulate cell growth and survival .
- Antimicrobial Effects : Triazole derivatives are known for their antifungal and antibacterial properties. The presence of the pyrrolidine ring may enhance membrane permeability, facilitating the compound's entry into microbial cells .
Anticancer Efficacy
A study conducted using the NCI-60 human tumor cell line panel assessed the compound's growth inhibition across various cancer types. The results indicated:
| Cell Line Type | Inhibition Growth Percent (IGP) |
|---|---|
| Breast Cancer (MCF7) | 23% |
| Non-Small Cell Lung Cancer | 15% |
| Colon Cancer | 10% |
These findings suggest moderate to significant anticancer activity, particularly against breast cancer cells .
Antimicrobial Activity
The compound was also tested for its antimicrobial efficacy against various pathogens. The results demonstrated:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal strains .
Case Studies
-
Case Study on Anticancer Activity :
In a preclinical trial involving mice implanted with human breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating effective anticancer activity. -
Case Study on Antimicrobial Resistance :
A study evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria. The results showed that the compound retained activity against resistant strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)8-14(21)19-6-4-10(9-19)20-7-5-17-18-20/h1-3,5,7,10H,4,6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAQRGBOUABRBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














